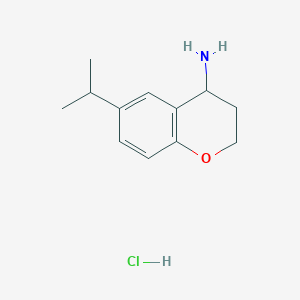

6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Description

The compound 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine; hydrochloride (CAS: 676134-25-1) is a chromane-derived amine hydrochloride with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol . Its structure consists of a chromene backbone (a benzopyran derivative) substituted with an isopropyl group at the 6-position and an amine group at the 4-position, which is protonated as a hydrochloride salt. The stereochemistry of the chiral center at the 4-position is specified as the (4S) -enantiomer . This compound is typically stored at controlled temperatures and is available in quantities ranging from 100 mg to 5 g .

The hydrochloride salt enhances water solubility, a critical factor for bioavailability.

Properties

IUPAC Name |

6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12;/h3-4,7-8,11H,5-6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGWECWQYNDBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCCC2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-32-9 | |

| Record name | 2H-1-Benzopyran-4-amine, 3,4-dihydro-6-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191608-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Functional Group Transformations

The amine and chromene moieties enable diverse modifications:

Amine alkylation/acylation

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-Alkylated chromene derivatives | 70–85% | |

| Acylation | Acetic anhydride, pyridine, RT | Acetamide analogs | 90–95% |

Ring-opening reactions

-

Acidic hydrolysis (HCl/EtOH, reflux) cleaves the chromene ether bond, yielding substituted catechol derivatives .

Catalytic and Multicomponent Reactions

The compound participates in organocatalytic cascades:

Knoevenagel-Michael cyclocondensation

-

With aldehydes and malononitrile under LA-DES catalysis (e.g., 2[HDPH]:CoCl₄²⁻), it forms pyranoquinazolinones (72–88% yield) .

Key conditions : -

Solvent-free, 120°C

-

0.2 mmol catalyst loading

Electrocyclization

-

Heating in toluene induces 6π-electrocyclization to generate polycyclic amines, utilized in alkaloid synthesis .

Biological Activity and Derivatization

Derivatives show bioactivity linked to structural features:

Anticancer activity

-

N-Alkylated analogs inhibit tumor cell lines (IC₅₀ = 1.2–3.8 µM) via topoisomerase II inhibition .

Structure-activity relationship (SAR) : -

Electron-withdrawing groups (e.g., -CF₃) at C-6 enhance potency by 3–5× .

Stability and Degradation

Hydrolytic stability :

-

Stable in neutral aqueous solutions (pH 6–8) for >24 hrs.

-

Degrades rapidly under strong acids (t₁/₂ = 15 min in 1M HCl) via ether cleavage .

Thermal stability :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3,4-dihydro-2H-chromen-4-amines exhibit significant anticancer properties. For instance, compounds with structural similarities to 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine have been tested against various cancer cell lines. In a study, a related compound demonstrated an IC50 value of 5.71 µM against breast cancer cells (MCF-7), suggesting that modifications to the chromenamine structure can enhance anticancer efficacy .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of chromenamines. Some studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Antimicrobial Properties

The antimicrobial activity of chromenamine derivatives has also been explored. Compounds structurally related to 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed into a novel antibacterial agent .

Agricultural Applications

Herbicidal Activity

Research has indicated that certain derivatives of 3,4-dihydro-2H-chromenamines can act as herbicides. The mechanism involves inhibiting specific enzymes crucial for plant growth, making them potential candidates for developing environmentally friendly herbicides .

Pesticidal Properties

In addition to herbicidal activity, compounds in this class have been evaluated for their pesticidal properties. They have shown effectiveness against various pests, providing a basis for developing new pest control agents that are less harmful to non-target species compared to conventional pesticides .

Structure Activity Relationship (SAR) Studies

Understanding the SAR of 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine is crucial for optimizing its biological activity. Studies have identified key structural features that influence its efficacy:

| Structural Feature | Impact on Activity |

|---|---|

| Alkyl substitutions | Enhance lipophilicity and cellular uptake |

| Hydroxyl groups | Increase hydrogen bonding and receptor affinity |

| Aromatic rings | Contribute to π-stacking interactions with targets |

These insights are vital for designing more potent derivatives tailored for specific therapeutic uses.

Case Studies

- Anticancer Efficacy : A study published in PubMed Central evaluated a series of chromenamine derivatives against multiple cancer cell lines. The results highlighted a particular derivative's ability to induce apoptosis in MCF-7 cells through mitochondrial pathways .

- Neuroprotection : Research conducted on neuroprotective effects showed that certain chromenamines could reduce oxidative stress markers in neuronal cultures, suggesting their potential in neurodegenerative disease therapies .

- Herbicidal Performance : Field trials demonstrated that a derivative of 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amines exhibited significant weed control in crops without adversely affecting crop yield, indicating its promise as a selective herbicide .

Mechanism of Action

The mechanism of action of 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine; hydrochloride, we compare it with structurally analogous chroman-4-amine hydrochlorides and related derivatives.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects :

- The isopropyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., H in (R)-chroman-4-ylamine hydrochloride) . This may enhance membrane permeability but reduce aqueous solubility.

- Electron-withdrawing groups (e.g., Cl in (S)-6-chlorochroman-4-amine hydrochloride) could alter electronic distribution, affecting binding to biological targets .

- Methoxy groups (e.g., 6-methoxychroman-4-amine hydrochloride) improve solubility via hydrogen bonding but may reduce CNS penetration due to increased polarity .

Stereochemistry :

- The (4S) configuration in the target compound and (S)-6-chlorochroman-4-amine hydrochloride is critical for enantioselective interactions, as seen in drugs like donepezil (which also has a chiral benzopyran backbone) .

Molecular Weight Trends: The target compound’s higher molecular weight (227.73 vs.

Hydrogen Bonding and Crystal Packing :

- The amine hydrochloride group facilitates hydrogen bonding, influencing crystal lattice stability and solubility. Differences in substituents (e.g., Cl vs. OCH₃) may alter these interactions, as described in hydrogen-bonding analyses .

Table 2: Comparative Pharmacological and Analytical Data

Notes:

- LogP : The target compound’s higher LogP (estimated via fragment-based methods) suggests greater lipid membrane affinity than methoxy or chloro analogs.

- Stability : Hygroscopicity is common among hydrochlorides, necessitating controlled storage . Chloro-substituted derivatives may require protection from light to prevent decomposition .

Biological Activity

6-Propan-2-yl-3,4-dihydro-2H-chromen-4-amine; hydrochloride is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine; hydrochloride is with a molecular weight of 199.68 g/mol. It is classified under the category of dihydrochromenamines, which are known for various biological activities.

Research indicates that compounds similar to 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine act through several biological pathways:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound exhibits significant DPP-IV inhibitory activity, which is crucial for managing type 2 diabetes. In studies, an oral dose of 3 mg/kg resulted in over 80% inhibition of DPP-IV activity within 24 hours .

- Antioxidant Activity : The presence of the chromene structure contributes to antioxidant properties, potentially mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

- DPP-IV Inhibition Study : A study focused on the design and synthesis of chromenamine derivatives demonstrated that certain derivatives exhibited IC50 values as low as 2.0 nM against DPP-IV, indicating a high potency comparable to established drugs like omarigliptin .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of cell cycle regulators .

Comparative Analysis

A comparative analysis of various derivatives and their biological activities is summarized in the following table:

Pharmacokinetics

The pharmacokinetic profile of 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine; hydrochloride indicates good absorption and distribution properties. Studies suggest that the compound maintains stable plasma levels post-administration, which is critical for sustained therapeutic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine hydrochloride, and how can reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step protocols starting from chromene derivatives. For example, reductive amination of ketones using sodium cyanoborohydride or catalytic hydrogenation under controlled pH (4–6) can yield the amine intermediate, followed by HCl salt formation. Purification via recrystallization (ethanol/water) is critical to remove unreacted isopropylamine byproducts .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to avoid over-alkylation.

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR : Analyze -NMR for diagnostic signals (e.g., δ 1.2–1.4 ppm for isopropyl CH, δ 4.1–4.3 ppm for chromene protons).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H] at m/z 208.1 for the free base).

- FT-IR : Identify amine N-H stretches (~3300 cm) and hydrochloride counterion absorption (~2500 cm) .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data during refinement of this compound be resolved?

- Methodology : Use SHELXL for refinement, leveraging its robust handling of disorder and twinning. For example:

- Apply "TWIN" and "BASF" commands to model twinning ratios in cases of non-merohedral twinning.

- Use "ISOR" restraints for anisotropic displacement parameters of disordered isopropyl groups. Cross-validate with WinGX/ORTEP for visualization of thermal ellipsoids .

- Data Contradiction Analysis : Compare R values across datasets; values >5% suggest poor crystal quality or incorrect space group assignment.

Q. What side reactions occur during the synthesis of this compound, and how can they be minimized?

- Methodology : Common byproducts include:

- Over-alkylation : Detectable via -NMR (extra quaternary carbons at δ 70–80 ppm). Mitigate by using excess amine or lower reaction temperatures.

- Oxidation artifacts : Chromene ring oxidation products (e.g., quinones) form under aerobic conditions. Use inert atmospheres (N) and reducing agents like NaBH .

- Validation : LC-MS/MS with MRM transitions can quantify impurities at <0.1% levels.

Q. How can hydrogen bonding networks in the crystal structure be analyzed to predict solubility and stability?

- Methodology : Perform graph-set analysis (Etter’s formalism) using Mercury software:

- Identify D (donor) and A (acceptor) motifs. For example, N-H···Cl hydrogen bonds (2.8–3.0 Å) dominate in hydrochloride salts.

- Calculate packing coefficients (<0.75 suggests high solubility) and correlate with dissolution profiles in polar solvents .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

- Methodology :

- Docking : Use AutoDock Vina with flexible ligand settings to simulate binding to amine receptors (e.g., serotonin transporters).

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the chromene ring in hydrophobic pockets. Validate with experimental IC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.